1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-17-13-5-4-11(14)7-10(13)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUVOVNSWILOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Benzyl Halides with Piperidin-3-amine
A common approach involves the reaction of a suitably substituted benzyl halide (e.g., 5-bromo-2-methoxybenzyl chloride or bromide) with piperidin-3-amine under basic or neutral conditions. This method exploits the nucleophilicity of the amine on the piperidine ring to displace the halide, forming the benzylpiperidine linkage.
- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: Moderate heating (50–100 °C) to promote substitution.
- Base: Mild bases like triethylamine or potassium carbonate may be used to neutralize the hydrogen halide formed.
This method provides good control over regioselectivity and yields the desired secondary amine product.
Reductive Amination of 5-Bromo-2-methoxybenzaldehyde with Piperidin-3-amine
An alternative and widely used method is reductive amination:
- Step 1: Condensation of 5-bromo-2-methoxybenzaldehyde with piperidin-3-amine to form an imine intermediate.
Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.
Advantages: High selectivity and mild conditions.
- Solvents: Methanol, ethanol, or dichloromethane.
- Temperature: Room temperature to mild heating (25–50 °C).
This method is efficient for introducing the benzyl group onto the piperidine nitrogen while maintaining the amine functionality at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions
Though less common for this specific compound, palladium-catalyzed amination or coupling reactions can be employed to construct the benzylpiperidine framework, especially when starting from halogenated aromatic precursors.
- Catalysts: Palladium diacetate with phosphine ligands such as bis(2-diphenylphosphinophenyl)ether.
- Bases: Cesium carbonate or potassium carbonate.
- Solvents: 1,4-Dioxane or DMF.
- Conditions: Elevated temperature (50–150 °C) under inert atmosphere.
This method allows for the coupling of aryl halides with amines, potentially applicable to 5-bromo-2-methoxyphenyl derivatives and piperidin-3-amine.
Example Preparation Protocol (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 5-Bromo-2-methoxybenzaldehyde + piperidin-3-amine; solvent: methanol; room temp; 2 h | Formation of imine intermediate |
| 2 | Addition of sodium cyanoborohydride; room temp; 12 h | Reduction to this compound |
| 3 | Purification by column chromatography | Isolated pure product |
Research Findings and Optimization
- Yield Improvement: Use of sodium cyanoborohydride in reductive amination typically affords yields in the range of 70–85% depending on purity and reaction time.
- Selectivity: Reductive amination ensures selective formation of the secondary amine without over-reduction.
- Safety: Sodium cyanoborohydride is preferred over sodium borohydride due to milder reducing power, minimizing side reactions.
- Alternative Reducing Agents: Catalytic hydrogenation under mild pressure with Pd/C can also be employed but requires careful control to avoid dehalogenation of the bromine substituent.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 5-Bromo-2-methoxybenzyl halide + piperidin-3-amine | DMF, 50–100 °C, base (K2CO3) | Straightforward, moderate yield | Possible side reactions; requires halide precursor |
| Reductive amination | 5-Bromo-2-methoxybenzaldehyde + piperidin-3-amine + NaBH3CN | Methanol, RT, mild conditions | High selectivity, good yield | Use of toxic cyanoborohydride; requires aldehyde precursor |
| Pd-catalyzed amination/coupling | 5-Bromo-2-methoxyaryl halide + piperidin-3-amine + Pd catalyst | 1,4-Dioxane, 50–150 °C, inert atmosphere | Versatile, applicable to complex substrates | Requires expensive catalysts; elevated temperature |
Notes on Scale-Up and Industrial Application
- The reductive amination route is favored for scale-up due to mild conditions and fewer side products.
- Use of palladium catalysts may be limited industrially due to cost and catalyst recovery issues.
- Protecting groups on the piperidine nitrogen or amine may be employed to enhance selectivity in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the piperidine ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Nucleophilic aromatic substitution reactions often employ reagents like sodium methoxide, sodium thiolate, or alkyl halides under basic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Debrominated or hydrogenated piperidine derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Biological Activities
Research indicates that 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine exhibits significant biological properties, including:
1. Antidepressant Activity:
Studies have shown that compounds with piperidine structures can act on neurotransmitter systems, potentially offering antidepressant effects. The specific substitution patterns of this compound may enhance its interaction with serotonin receptors, making it a candidate for further investigation in mood disorder therapies.
2. Anticancer Potential:
Compounds containing heterocyclic amines have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
3. Antimicrobial Properties:
The presence of halogens in organic compounds often correlates with increased antimicrobial activity. Research into similar compounds indicates potential efficacy against various bacterial strains, suggesting that this compound could be tested against resistant pathogens.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Aromatic Substituents: The target compound’s 5-bromo-2-methoxyphenyl group offers a unique electronic profile compared to halogenated derivatives like 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine .
- Backbone Variations : Piperidin-3-amine derivatives (e.g., target compound) differ from piperidin-4-amine analogues (e.g., N-(3-bromo-5-chloro-2-methoxyphenyl)-1-prop-2-ynylpiperidin-4-amine) in the positioning of the amine group, which affects spatial orientation and receptor interactions .
- Heteroaromatic Analogues : Pyridine-based compounds like 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine introduce nitrogen into the aromatic system, altering solubility and binding kinetics compared to benzene-ring derivatives .
Biological Activity
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure consists of a piperidine ring substituted with a 5-bromo-2-methoxyphenyl group. The presence of bromine and methoxy groups is significant for its biological properties, influencing interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a series of protein tyrosine kinase inhibitors were designed, revealing that compounds with similar structural features exhibited notable inhibition of tumor cell proliferation. Specifically, compounds with modifications on the quinoline and piperidine rings showed enhanced activity against lung adenocarcinoma cell lines, suggesting that structural modifications can significantly impact biological efficacy .
Table 1: Antitumor Activity of Related Compounds
| Compound | Inhibition (%) at 20 µmol/L | IC50 (µmol/L) |
|---|---|---|
| Compound 1 | 36.1% | Not reported |
| Compound 5a | 38.9% | Not reported |
| Compound 5b | 12.0% | Not reported |
These findings indicate that the introduction of specific substituents can enhance the antitumor activity of piperidine derivatives.
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been explored. A study assessed various alkaloids, including those structurally similar to this compound, revealing significant antibacterial and antifungal activities. The presence of halogen substituents was particularly noted to enhance bioactivity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
|---|---|---|
| Compound A | 0.0048 | 0.0195 |
| Compound B | 0.0098 | 0.0048 |
This table illustrates the effectiveness of certain piperidine derivatives against common bacterial strains, indicating a potential therapeutic application in treating infections.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds suggest that modifications to the phenyl and piperidine moieties significantly influence biological activity. For example, the introduction of electron-donating groups on the phenyl ring has been associated with increased potency against various targets, including kinases and microbial pathogens .
Case Studies
Several case studies have documented the effects of similar compounds in vivo and in vitro:
- Antitumor Efficacy : In a study involving lung cancer models, compounds structurally related to this compound demonstrated significant tumor growth inhibition, with some derivatives showing up to tenfold increases in efficacy compared to baseline compounds .
- Antimicrobial Testing : A comparative analysis of various piperidine derivatives revealed that those with bromo and methoxy substitutions exhibited superior antimicrobial properties, effectively inhibiting bacterial growth within hours .
Q & A
Q. Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
- Catalysts : Palladium-based catalysts for coupling reactions improve yield .
- Temperature Control : Reactions often require reflux (80–120°C) to achieve completion without decomposition .
Which analytical techniques are critical for characterizing the purity and structure of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic protons (δ 6.5–7.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) are key markers .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 325.2) .
How can researchers investigate the structure-activity relationship (SAR) of this compound for target receptor binding?
Q. Advanced
- Molecular Docking Simulations : Predict binding modes to receptors (e.g., GPCRs, kinases) by analyzing interactions between the bromomethoxy phenyl group and hydrophobic pockets .
- Analog Synthesis : Modify substituents (e.g., replacing Br with Cl or CF₃) and compare bioactivity .
- Biological Assays : Measure IC₅₀ values in enzyme inhibition or receptor-binding assays to correlate structural changes with potency .
What strategies are recommended for resolving contradictions in biological assay data involving this compound?
Q. Advanced
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Batch Reprodubility Checks : Ensure consistent synthetic protocols to rule out impurity-driven effects .
- Meta-Analysis : Compare data across studies with standardized controls (e.g., cell line, assay pH) .
What are the known solubility and stability profiles of this compound under different conditions?
Q. Basic
-
Solubility :
Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Ethanol ~10 -
Stability : Stable at −20°C in anhydrous DMSO for >6 months. Degrades in acidic conditions (pH <4) via amine protonation .
How can computational modeling aid in predicting the compound's interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2 Å indicates stable ligand-receptor complexes) .
- Free Energy Calculations : Use MM/GBSA to estimate binding free energy (ΔG < −8 kcal/mol suggests strong affinity) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., amine for hydrogen bonding, bromine for hydrophobic interactions) .
What are the key considerations in designing derivatives to improve pharmacological properties?
Q. Advanced
- Bioavailability Enhancement : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility without sacrificing lipophilicity (logP ~2–4) .
- Metabolic Stability : Replace labile groups (e.g., methyl ether) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Toxicity Mitigation : Screen for off-target effects using toxicity prediction software (e.g., ProTox-II) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
